molecular formula C12Br10 B1669990 Decabromobiphenyl CAS No. 13654-09-6

Decabromobiphenyl

Cat. No. B1669990
CAS RN: 13654-09-6
M. Wt: 943.2 g/mol
InChI Key: AQPHBYQUCKHJLT-UHFFFAOYSA-N
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Description

Decabromobiphenyl is a chemical compound with the molecular formula C12Br10 . It is also known by other names such as 1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decabromo-, and Decabrombiphenyl .


Molecular Structure Analysis

The molecular structure of Decabromobiphenyl consists of two phenyl rings with ten bromine atoms attached . The average mass of this compound is 943.168 Da .


Chemical Reactions Analysis

Decabromodiphenyl ether (BDE-209), a similar compound, undergoes phototransformation in various media. The main mechanism for BDE-209 phototransformation in n-hexane involves debromination with cleavage of C–Br bonds as the rate-limiting step. In MeOH:H2O, the mechanisms involve debromination and hydroxylation with cleavage of C–Br bonds as rate-limiting steps. In simulated seawater, the mechanisms involve debromination, hydroxylation, and chlorination .


Physical And Chemical Properties Analysis

Decabromobiphenyl is a solid with a molecular weight of 943.17 g/mol . The melting point of a related compound, Decabromodiphenyl ether, is between 294 to 296 °C .

Scientific Research Applications

Toxicity and Environmental Impact

Decabromobiphenyl ether (decaBDE), a widely used brominated flame retardant, is considered to have low toxicity. However, its actual hazard may be underestimated in current risk assessments. A study on Wistar rats revealed endocrine and immune modulating effects of decaBDE, suggesting potential reproductive health hazards (van der Ven et al., 2008). Occupational exposure to decaBDE in rubber workers also indicates significant uptake and potential in vivo formation of lower BDEs (Thuresson et al., 2005).

Environmental Remediation

A study focused on reducing decaBDE emissions in the textile industry found sending wastewater containing decaBDE to external specialized waste processing plants as the best available technique (Derden & Huybrechts, 2013). Additionally, microbial degradation of decaBDE in soil slurry microcosms was explored, demonstrating effective biodegradation and potential design of future DBDE bioremediation systems (Chou et al., 2016).

Health Impacts

DecaBDE exposure has been linked to various health concerns. For instance, it was found to exacerbate hyperglycemia in diet-induced obese mice, disrupting glucose homeostasis (Yanagisawa et al., 2019). In an earthworm-soil system, DecaBDE showed limited degradation and highlighted the need for a comprehensive assessment of its bioaccumulation and ecological effects (Huang et al., 2017).

Molecular Mechanisms and Cellular Impact

Research on mice revealed that BDE-209, a common form of DecaBDE, leads to male reproductive toxicity by inducing DNA damage and failure of DNA damage repair, resulting in cell cycle arrest and apoptosis of spermatogenic cells (Li et al., 2019). Additionally, an oral developmental neurotoxicity study in rats showed that DecaBDE did not result in neurobehavioral changes, suggesting a no-observed-adverse-effect level at the highest dose tested (Biesemeier et al., 2011).

Environmental Stability and Breakdown

Studies have also focused on the environmental stability and breakdown of decaBDE. One such study identified debromination of decaBDE in biota from a wastewater receiving stream, supporting the hypothesis that metabolic debromination of decaBDE occurs in the aquatic environment under realistic conditions. This suggests that assessments which assume no BDE-209 debromination may underestimate the associated bioaccumulation and toxicity of less brominated congeners produced (La Guardia et al., 2007). Moreover, research on the solar photodecomposition of decaBDE has found that it undergoes reductive dehalogenation to form other polybrominated diphenyl ethers (PBDEs) under solar irradiation, indicating an environmental transformation pathway (Bezares-Cruz et al., 2004).

Safety And Hazards

Decabromobiphenyl may cause cancer . It is recommended to obtain special instructions before use and not to handle it until all safety precautions have been read and understood .

Future Directions

Research is ongoing to understand the phototransformation mechanisms of Decabromobiphenyl and similar compounds in various media. This could provide future directions to improve the photodegradation efficiency for application in contamination remediation . Additionally, the isolation of microbial strains that can degrade these compounds could also provide new avenues for bioremediation of pollution .

properties

IUPAC Name

1,2,3,4,5-pentabromo-6-(2,3,4,5,6-pentabromophenyl)benzene
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InChI

InChI=1S/C12Br10/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16
Source PubChem
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InChI Key

AQPHBYQUCKHJLT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br
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Molecular Formula

C12Br10
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DSSTOX Substance ID

DTXSID9065572
Record name Decabromodiphenyl
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Molecular Weight

943.2 g/mol
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Physical Description

White solid; [HSDB] White powder; [MSDSonline]
Record name Decabromobiphenyl
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Solubility

Moderately soluble in chlorobenzene and o-xylene
Record name DECABROMOBIPHENYL
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Vapor Pressure

3.98X10-10 mm Hg at 25 °C
Record name DECABROMOBIPHENYL
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Product Name

Decabromobiphenyl

Color/Form

White solid

CAS RN

13654-09-6
Record name Decabromobiphenyl
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Record name Decabromobiphenyl
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Record name 1,1'-Biphenyl, 2,2',3,3',4,4',5,5',6,6'-decabromo-
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Record name Decabromodiphenyl
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Record name Decabromo-1,1'-biphenyl
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Melting Point

380-386 °C
Record name DECABROMOBIPHENYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7349
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
873
Citations
I Watanabe, R Tatsukawa - Bulletin of environmental contamination …, 1987 - hero.epa.gov
Decabromobiphenyl ether (DBBE), a completely brominated congener in polybrominated biphenyl ethers (PBBEs), is used as a flame retardant in materials such as resins, textiles and …
Number of citations: 237 hero.epa.gov
M Alonso, S Casado, C Miranda… - Chemical research in …, 2008 - ACS Publications
In rat H4IIE cells permanently transfected with a luciferase gene under the control of AhR, incubation with PBB-209 led to a statistically significant increase of luminescence. In this …
Number of citations: 23 pubs.acs.org
F Cheng, J He, C Li, Y Lu, Y Zhang, J Qu - Journal of Hazardous Materials, 2021 - Elsevier
BDE-209 is a widely used brominated flame retardant that is ubiquitous in the aquatic environment, especially in marine water. However, photodegradation of BDE-209 in seawater is …
Number of citations: 22 www.sciencedirect.com
SM El Dareer, JR Kalin, KF Tillery… - Journal of Toxicology and …, 1987 - Taylor & Francis
The disposition of 14 C‐labeled decabromobiphenyl ether (DBBE) in male Fischer rats dosed by feeding (0.025–5.0% of the diet) or intravenously (1 mg/kg) was determined. For rats …
Number of citations: 75 www.tandfonline.com
J Norrgran, B Jones, NG Lindquist… - Archives of environmental …, 2012 - Springer
The incidence of cats being diagnosed with feline hyperthyroidism (FH) has increased greatly since it was first described in 1979. The cause of FH has not been established. …
Number of citations: 47 link.springer.com
MA Khattab - Journal of applied polymer science, 2000 - Wiley Online Library
Styrene–butadiene rubber (SBR) was treated with decabromobiphenyl oxide (DBBO) and/or aluminum hydroxide [Al(OH) 3 ] as a flame retardant. The flammability of the resulting …
Number of citations: 25 onlinelibrary.wiley.com
JD Donaldson, J Donbavand, MM Hirschler - European Polymer Journal, 1983 - Elsevier
Flame retardance and smoke suppression have been studied in three systems containing acrylonitrile-butadiene-styrene terpolymer, decabromobiphenyl, and (a) commercial …
Number of citations: 39 www.sciencedirect.com
MM Hirschler, O Tsika - European Polymer Journal, 1983 - Elsevier
Studies have been made of the flammability [expressed in terms of the limiting oxygen index (LOI)] and the smoke-forming tendency [expressed in terms of the maximum smoke density (…
Number of citations: 38 www.sciencedirect.com
H Yamamoto, T Okumura, Y Nishikawa… - Journal of AOAC …, 1997 - academic.oup.com
Traces of decabromobiphenyl ether (DBBE) in water and sediment were determined by capillary gas chromatography with electron capture detection. Rapid sample preparation …
Number of citations: 14 academic.oup.com
R Millischer, F Girault, R Heywood… - Toxicological …, 1979 - europepmc.org
… Decabromobiphenyl was found not to be irritant to the rabbit … Decabromobiphenyl was not teratogenic or embryotoxic to … Comparing the toxicological profile of decabromobiphenyl with …
Number of citations: 14 europepmc.org

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